苯,1-(1-溴乙基)-3-甲基-

描述

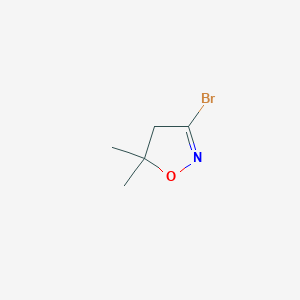

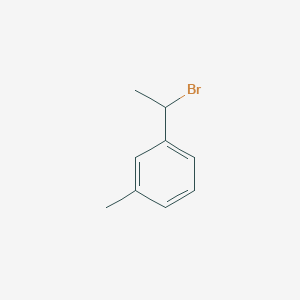

“Benzene, 1-(1-bromoethyl)-3-methyl-” is also known as “[ (1R)-1-Bromoethyl]benzene” or “α-Methylbenzyl bromide”. It has a molecular formula of C8H9Br . This compound has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “Benzene, 1-(1-bromoethyl)-3-methyl-” involves controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and initiation of the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis

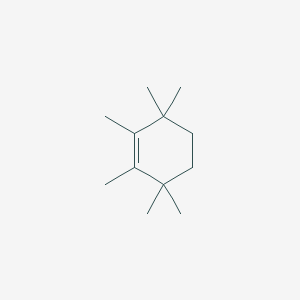

The molecular structure of “Benzene, 1-(1-bromoethyl)-3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure.Chemical Reactions Analysis

“Benzene, 1-(1-bromoethyl)-3-methyl-” has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis

“Benzene, 1-(1-bromoethyl)-3-methyl-” has a molecular weight of 185.061 . It is a liquid at room temperature . More detailed physical and chemical properties may be available in safety data sheets .科学研究应用

构象研究

苯衍生物,如 1-溴-2,4,6-三[双(三甲基甲硅烷基)甲基]苯,因其独特的构象特性而受到研究。这些研究涉及动态核磁共振和分子力学计算,突出了构象在空间保护中的重要性 (Okazaki 等人,1989)。新化合物的合成

已经合成并表征了新化合物,例如 1,3,5-三溴苯的乙炔基二茂铁衍生物。这些研究包括电化学分析和晶体结构测定 (Fink 等人,1997)。气相消除动力学

对 1-溴-3-苯基丙烷等化合物的研究气相消除动力学,提供了对反应机理和苯基等取代基影响的见解 (Chuchani 和 Martín,1990)。阴离子传感应用

对蓝色荧光分子(如对二甲苯硼基苯基官能化的 1,3-双苯并咪唑基苯)的研究证明了它们在阴离子传感中的潜力,特别是对于氟化物和氰化物等小阴离子 (Brazeau 等人,2017)。用于成像的放射合成

从溴类似物放射合成 1-[18F]氟甲基苯,为成像和诊断提供了新途径,提供了潜在的双功能标记剂 (Namolingam 等人,2001)。高度位阻芳基溴化物的制备

已经报道了空间位阻化合物的合成,如 1-溴-2,3,5,6-四(3-戊基)苯,揭示了独特的旋转异构体及其在不同温度下的行为 (Steele 等人,2004)。杂杯芳烃的研究

由 1,3-双[(1-尿嘧啶基)甲基)]苯衍生物形成和分析杯[2]尿嘧啶[2]芳烃,提供了对它们的构象和金属离子结合能力的见解 (Kumar 等人,1999)。聚合中的化学活化

对 1,4-双(1-甲氧基-1-甲基乙基)苯的研究探讨了其作为阳离子聚合中引发剂/转移剂的作用,提供了对离子形成机理的见解 (Dittmer 等人,1992)。用于石墨烯纳米带合成的 DFT 研究

1-溴-4-(3,7-二甲基辛基)苯(石墨烯纳米带合成的前体)的合成和表征,证明了密度泛函理论 (DFT) 在优化先进材料结构中的应用 (Patil 等人,2012)。供体-受体相互作用研究

对 1,3,5-三-(3-甲氧基和 3-甲基羧基)苯基乙炔基苯衍生物的研究探索了它们的供体-受体相互作用,这对于理解分子电子特性至关重要 (Suryachandram 等人,2021)。X 射线结构测定

溴代和溴甲基取代苯的 X 射线结构测定,包括它们的分子间相互作用和堆积基序,提供了对分子结构和设计的关键见解 (Jones 等人,2012)。格氏试剂形成中的碳负离子

研究由芳基溴化物(如 1-溴-2-((三甲基甲硅烷基)甲基)苯)形成格氏试剂,揭示了独特的分子内迁移及其在有机合成中的应用 (Klink 等人,2002)。

安全和危害

“Benzene, 1-(1-bromoethyl)-3-methyl-” should be kept away from open flames, hot surfaces, and sources of ignition. It is advised not to breathe its mist/vapors/spray, and avoid contact with eyes, skin, or clothing. Ingestion should be avoided, and immediate medical assistance should be sought if swallowed .

作用机制

Target of Action

It’s known that benzene derivatives generally interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzene, 1-(1-bromoethyl)-3-methyl- is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Result of Action

It has been employed in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .

属性

IUPAC Name |

1-(1-bromoethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPRACSYPXTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629500 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88563-82-0 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine](/img/structure/B3058158.png)

![2-[(2-Chloroethyl)amino]benzamide](/img/structure/B3058172.png)